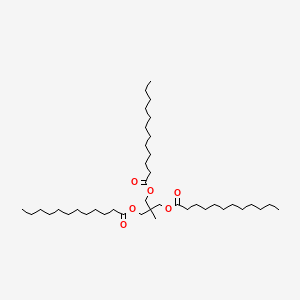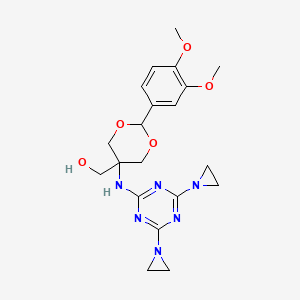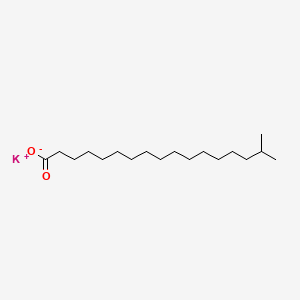![molecular formula C13H11NO4 B13763607 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one CAS No. 59442-99-8](/img/structure/B13763607.png)
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is an organic compound with the chemical formula C13H11NO4. It is a yellow crystalline solid, soluble in alcohol and ester solvents. This compound is known for its unique structure, which includes a furoquinoline core with methoxy groups at the 4 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one can be synthesized through various methods. One common method involves the hydroxymethylation and methoxylation of a quinoline derivative. The reaction conditions typically include the use of strong bases and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the original compound, often with hydroxyl groups replacing the methoxy groups.
Substitution: The major products are substituted quinoline derivatives with new functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
- 4-Methoxyfuro[2,3-b]quinolin-7-ol
- 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
Uniqueness
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is unique due to its specific substitution pattern on the furoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
59442-99-8 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
4,6-dimethoxyfuro[2,3-b]quinolin-7-ol |
InChI |
InChI=1S/C13H11NO4/c1-16-11-5-8-9(6-10(11)15)14-13-7(3-4-18-13)12(8)17-2/h3-6,15H,1-2H3 |
Clé InChI |
UEDHWVHQNDCRFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


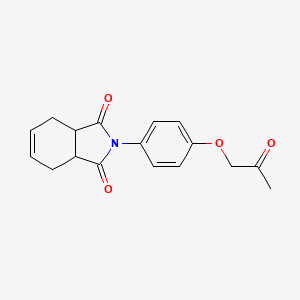
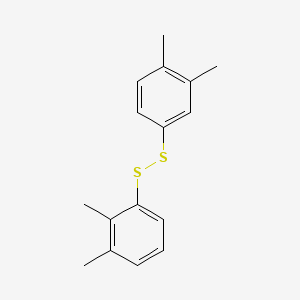
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

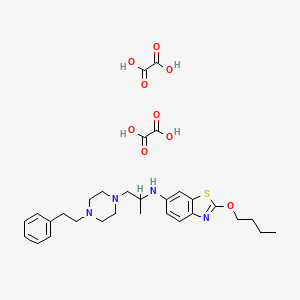

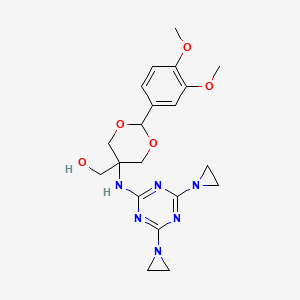
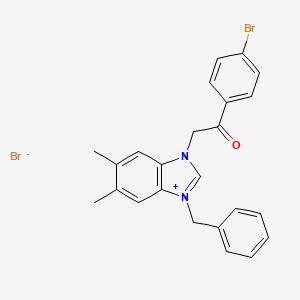

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)
